Squasapogenol
Description
Squasapogenol is a triterpenoid compound belonging to the oleanane class, characterized by the molecular formula C₃₀H₄₈O₂ and a molecular weight of 440.72 g/mol. It is identified as Olean-11,13(18)-diene-3β,22β-diol, featuring hydroxyl groups at the 3β and 22β positions . The compound typically forms colorless acicular crystals (diacetate derivative) with a melting point exceeding 300°C .
This compound is primarily isolated from plants in the Hedysarum and Glycyrrhiza genera. For example, it has been identified in Hedysarum polybotrys , Hedysarum gmelinii , and Glycyrrhiza squamulosa (Yuán Guǒ Gān Cǎo) . Its presence in these species underscores its role as a biosynthetic precursor for triterpene glycosides, such as bucharosides A–D in Glycyrrhiza bucharica .
Properties
CAS No. |
149183-66-4 |
|---|---|
Molecular Formula |
C30H48O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(3S,6aR,6bS,8aR,9R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,9-diol |
InChI |
InChI=1S/C30H48O2/c1-25(2)17-20-19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-30(22,8)29(19,7)16-15-27(20,5)24(32)18-25/h9-10,21-24,31-32H,11-18H2,1-8H3/t21?,22-,23+,24-,27-,28+,29-,30-/m1/s1 |
InChI Key |
ZQENWRDSPSBPLG-FDFUJUHWSA-N |
SMILES |
CC1(CC(C2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)O)C |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=C1CC(C[C@H]2O)(C)C)C=C[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |
Canonical SMILES |
CC1(CC(C2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)O)C |
Synonyms |
olean-11,13(18)-diene-3,22-diol squasapogenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- This compound vs. Soyasapogenol B: Both are oleanane-type, but Soyasapogenol B has a ketone at C-22 instead of a hydroxyl group and an additional hydroxyl at C-21 .
- This compound vs.
- This compound vs. Oleanolic Acid: Oleanolic acid has a carboxylic acid group at C-28, absent in this compound .
Pharmacological Activities
- Soyasapogenol B: Anti-inflammatory and hepatoprotective effects .
- Lupeol : Anti-cancer, anti-diabetic, and anti-inflammatory properties .
- Betulinic Acid: Potent anti-HIV and anti-melanoma activity .
- Oleanolic Acid: Anti-diabetic, anti-viral, and hepatoprotective effects .
Analytical Characterization
- This compound: Characterized via NMR (first reported in Hedysarum gmelinii ), IR, and MS .
- Soyasapogenol B: Identified using similar spectral methods but with distinct ¹³C-NMR signals for C-21 and C-22 .
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